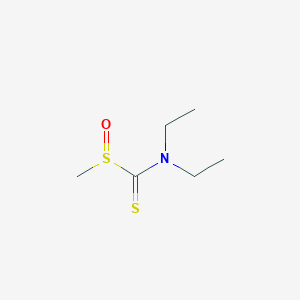

Sulfoxyde de S-méthyl-N,N-diéthyldithiocarbamate

Vue d'ensemble

Description

“Methyl-N,N-diethylthiocarbamate” is a compound used in the production of pharmaceutical ingredients . It is a reagent in the synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfoxide, which is an oxygenated metabolite of Disulfiram (Antabuse) that is capable of in vitro inactivation of liver mitochondrial aldehyde dehydrogenase .

Synthesis Analysis

Dithiocarbamates, the class of compounds to which Methyl-N,N-diethylthiocarbamate belongs, are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .Molecular Structure Analysis

The molecular formula of Methyl-N,N-diethylthiocarbamate is CHNOS . Its average mass is 179.303 Da and its monoisotopic mass is 179.043854 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl-N,N-diethylthiocarbamate include a density of 1.2±0.1 g/cm3, boiling point of 265.8±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 50.4±3.0 kJ/mol .Applications De Recherche Scientifique

Oncologie : Ciblage des cellules souches cancéreuses

Sulfoxyde de S-méthyl-N,N-diéthyldithiocarbamate: a été étudié pour son potentiel dans le traitement du cancer, en particulier pour cibler les cellules souches cancéreuses (CSC). Les CSC sont connues pour leur résistance aux traitements anticancéreux standard et leur rôle dans les rechutes et les métastases. La capacité du composé à inhiber l'activité de l'aldéhyde déshydrogénase (ALDH), un marqueur des CSC, a été étudiée. Cependant, il n'altère pas la viabilité des cellules cancéreuses, ce qui suggère que son activité anticancéreuse ne dépend pas de l'inhibition de l'ALDH .

Neuroprotection : Thérapie contre les accidents vasculaires cérébraux

Ce composé s'est avéré prometteur comme nouvelle thérapie contre les accidents vasculaires cérébraux. Il agit comme un antagoniste partiel des récepteurs du glutamate, ce qui peut être bénéfique pour réduire les dommages excitotoxiques aux neurones pendant un AVC. Des études ont démontré son effet neuroprotecteur sur la culture neuronale corticale primaire dans des conditions d'hypoxie/réoxygénation et son potentiel à réduire la taille de l'infarctus cérébral, indiquant un rôle important dans la gestion des accidents vasculaires cérébraux .

Pharmacocinétique : Métabolisme dans les microsomes rénaux

Le métabolisme du This compound par la flavine monooxygénase dans les microsomes rénaux humains a été étudié. La compréhension des voies métaboliques et du rôle des différentes enzymes, telles que les isoformes du CYP450 et la flavine monooxygénase, est cruciale pour évaluer la pharmacocinétique et les applications thérapeutiques potentielles de ce composé .

Traitement de l'abus d'alcool : Métabolite du disulfirame

En tant que métabolite du disulfirame, un agent dissuasif contre l'alcool, le This compound est pertinent dans le traitement de l'abus d'alcool. Sa conversion de la sulfine MeDDC à la forme sulfoxyde est une étape clé du processus métabolique qui contribue à l'efficacité du disulfirame pour dissuader la consommation d'alcool .

Protéomique : Impact sur l'agrégation des protéines

Des recherches ont indiqué que le métabolite du composé, lorsqu'il est combiné avec du cuivre, peut entraîner l'agrégation de NPL4, une sous-unité de la ségrégase p97/VCP. Ce processus est associé à la cytotoxicité envers les cellules déficientes en BRCA1 et BRCA2, fournissant des informations sur les effets protéomiques et les applications thérapeutiques potentielles en oncologie .

Stress du réticulum endoplasmique : Modulation des voies apoptotiques

Le composé a montré qu'il influençait l'expression des protéines impliquées dans l'apoptose et le stress du réticulum endoplasmique (RE). En modulant les niveaux de protéines pro-apoptotiques et anti-apoptotiques, ainsi que les protéines de choc thermique, le This compound peut offrir des avantages thérapeutiques dans des conditions où le stress du RE et l'apoptose jouent un rôle essentiel .

Libération des neurotransmetteurs : Effets sur la dopamine

Dans des études liées à la thérapie contre les accidents vasculaires cérébraux, le composé a été observé pour augmenter la libération de dopamine striatale induite par un potassium élevé. Cela suggère que davantage de neurones survivent dans des conditions ischémiques en présence de This compound, soulignant son impact potentiel sur la libération des neurotransmetteurs et la survie neuronale .

Anti-gliose : Prévention de la formation de cicatrices gliales

De plus, le This compound a été associé à la prévention de la gliose, un processus qui conduit à la formation d'une cicatrice gliale à la suite d'une lésion du SNC. En inhibant la gliose, le composé peut contribuer à une meilleure récupération et à une réduction des dommages à long terme dans les troubles neurologiques .

Mécanisme D'action

- Its primary targets are glutamate receptors, specifically N-methyl-d-aspartate (NMDA) receptors. By attenuating receptor activity, DETC-MeSO aims to protect neurons from excitotoxic damage .

- The reduction in NMDA receptor activity leads to decreased calcium influx, ultimately protecting neurons from excitotoxic damage .

- Increased expression of anti-apoptotic proteins and decreased pro-apoptotic proteins contribute to its neuroprotective effects .

- Several isoforms of cytochrome P450 (CYP450) and flavin monooxygenase (FMO) metabolize MeDDC in the liver .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Orientations Futures

Analyse Biochimique

Biochemical Properties

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes . It does not impair cancer cell viability .

Cellular Effects

It has been suggested that it does not directly inhibit ALDH activity in diverse human cell types .

Molecular Mechanism

The molecular mechanism of S-Methyl-N,N-diethyldithiocarbamate Sulfoxide is complex. It is known to inhibit ALDH activity, but it does not impair cancer cell viability . This suggests that its anti-cancer activity does not involve ALDH inhibition .

Metabolic Pathways

S-Methyl-N,N-diethyldithiocarbamate Sulfoxide is involved in the inhibition of the ALDH enzyme, which plays a key role in the metabolism of aldehydes

Propriétés

IUPAC Name |

N,N-diethyl-1-methylsulfinylmethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9)10(3)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRMNXBTDRJEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436631 | |

| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145195-14-8 | |

| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

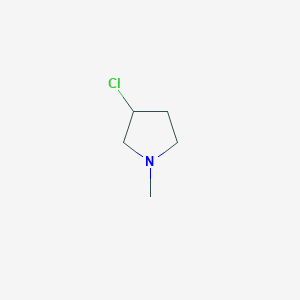

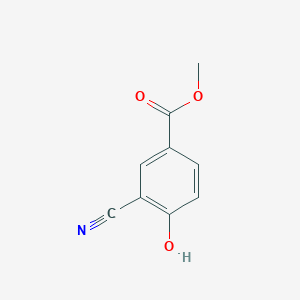

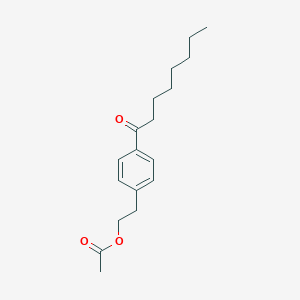

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)

![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)

![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)